Cas no 477711-71-0 ((3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3-methylphenyl)methanone)

(3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3-methylphenyl)methanone structure
477711-71-0 structure
Product name:(3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3-methylphenyl)methanone
CAS No:477711-71-0
MF:C24H18ClFN2O2
MW:420.863328456879
CID:5014513

(3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3-methylphenyl)methanone Chemical and Physical Properties

Names and Identifiers

    • 3-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-1-(3-methylbenzoyl)-1H-pyrazole
    • (3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3-methylphenyl)methanone
    • (3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3-methylphenyl)methanone
    • Inchi: 1S/C24H18ClFN2O2/c1-16-5-2-7-18(13-16)24(29)28-12-11-23(27-28)17-6-3-8-19(14-17)30-15-20-21(25)9-4-10-22(20)26/h2-14H,15H2,1H3
    • InChI Key: ASCHBWSJADQVGR-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=C(C=1COC1=CC=CC(=C1)C1C=CN(C(C2C=CC=C(C)C=2)=O)N=1)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 579
  • XLogP3: 6
  • Topological Polar Surface Area: 44.1

(3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3-methylphenyl)methanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
3R-0284-50MG
(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3-methylphenyl)methanone
477711-71-0 >90%
50mg
£77.00 2025-02-08
Key Organics Ltd
3R-0284-1MG
(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3-methylphenyl)methanone
477711-71-0 >90%
1mg
£28.00 2025-02-08
Key Organics Ltd
3R-0284-10MG
(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3-methylphenyl)methanone
477711-71-0 >90%
10mg
£48.00 2025-02-08
Key Organics Ltd
3R-0284-100MG
(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3-methylphenyl)methanone
477711-71-0 >90%
100mg
£110.00 2025-02-08
Key Organics Ltd
3R-0284-5MG
(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3-methylphenyl)methanone
477711-71-0 >90%
5mg
£35.00 2025-02-08

Additional information on (3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3-methylphenyl)methanone

Introducing (3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3-methylphenyl)methanone and Its Significance in Modern Chemical Biology

The compound with the CAS number 477711-71-0, specifically (3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3-methylphenyl)methanone, represents a fascinating intersection of medicinal chemistry and bioorganic synthesis. This molecule, characterized by its intricate structural framework, has garnered attention in recent years due to its potential applications in the development of novel therapeutic agents. The structural motif, featuring a pyrazole core linked to aromatic rings via methanone bridges, suggests a high degree of molecular complexity that may contribute to unique pharmacological properties.

In the realm of chemical biology, the exploration of heterocyclic compounds like pyrazole derivatives has been extensively studied for their diverse biological activities. Pyrazoles are known for their role as key scaffolds in drug discovery, exhibiting a wide spectrum of pharmacological effects ranging from anti-inflammatory to anticancer properties. The presence of fluoro and chloro substituents in the benzyl moiety of this compound (CAS no. 477711-71-0) introduces electronic and steric influences that can modulate the compound's interactions with biological targets. These substituents are strategically positioned to enhance binding affinity and selectivity, which are critical factors in the design of effective pharmaceuticals.

Recent advancements in computational chemistry have enabled the detailed analysis of such complex molecules. Through molecular docking studies, researchers have been able to predict the binding modes of this compound with various biological receptors. The (3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3-methylphenyl)methanone structure has shown promising interactions with enzymes and receptors involved in metabolic pathways, suggesting its potential as an inhibitor or modulator. Such insights are invaluable in the early stages of drug development, allowing for the rapid screening of candidates that exhibit high binding affinity.

The synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The introduction of fluoro and chloro groups requires precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the aromatic rings efficiently. These synthetic strategies not only demonstrate the versatility of current chemical tools but also underscore the importance of optimizing synthetic routes for industrial-scale production.

In clinical research, compounds like (3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3-methylphenyl)methanone (CAS no. 477711-71-0) are being evaluated for their therapeutic potential in various disease models. Preliminary studies have indicated that this molecule may exhibit inhibitory effects on key enzymes implicated in inflammation and cancer progression. The pyrazole core, known for its ability to modulate enzyme activity, is particularly interesting in this context. Additionally, the aromatic substituents may enhance cellular uptake and metabolic stability, which are crucial for drug efficacy.

The role of fluorine atoms in pharmaceuticals cannot be overstated. Their incorporation into drug molecules often leads to improved pharmacokinetic properties, including enhanced bioavailability and longer half-lives. In (3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3-methylphenyl)methanone, the fluorine atom is strategically placed to influence electronic distribution across the molecule, potentially enhancing its interaction with biological targets while minimizing off-target effects.

Future directions in the study of this compound include exploring its derivatives to optimize pharmacological activity. By modifying substituents or altering the core structure, researchers can fine-tune properties such as solubility, bioavailability, and toxicity. High-throughput screening techniques combined with machine learning algorithms are being increasingly utilized to accelerate this process, enabling rapid identification of promising candidates.

The broader implications of such research extend beyond individual compounds like (3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3-methylphenyl)methanone (CAS no. 477711-71-0). They exemplify how interdisciplinary approaches—combining synthetic chemistry, computational biology, and clinical research—can drive innovation in drug discovery. As our understanding of biological systems continues to evolve, molecules like these will play a pivotal role in addressing complex diseases.

In conclusion, (3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3-methylphenyl)methanone represents a significant advancement in medicinal chemistry. Its unique structural features and promising biological activities position it as a valuable candidate for further exploration in therapeutic development. As research progresses, this compound and its derivatives are likely to contribute substantially to our arsenal against various diseases.

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